Biosynthesis of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA: The ELOVL4-Mediated Elongation Pathway
Biosynthesis of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA: The ELOVL4-Mediated Elongation Pathway
[1][2]
Executive Summary
This technical guide details the biosynthesis, enzymatic regulation, and experimental analysis of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA .[1][2] This molecule is a critical, transient 3-keto intermediate in the synthesis of Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs).[1] Its formation represents the rate-limiting condensation step catalyzed by ELOVL4 (Elongation of Very Long chain fatty acids protein 4), an enzyme exclusively expressed in the retina, brain, skin, and testes.[1][3]
Defects in the biosynthesis of this intermediate are directly linked to Stargardt-like macular dystrophy (STGD3) , making its study vital for drug development targeting retinal degeneration.[1]
Molecular Architecture & Nomenclature[2]
To understand the biosynthesis, one must first deconstruct the target molecule's specific topology. It is an "n-3" (omega-3) VLC-PUFA intermediate.[1][2]
| Component | Specification | Structural Logic |
| Chain Length | Triaconta- (C30) | The backbone consists of 30 carbon atoms.[1][2][4] |
| Functional Group | 3-oxo- (Beta-keto) | A ketone group at position C3 (beta-carbon) indicates this is the immediate product of Claisen condensation between a primer and malonyl-CoA.[1][2] |
| Unsaturation | Pentaen- (5 double bonds) | Five cis (Z) double bonds located at carbons 15, 18, 21, 24, and 27.[1][2] |
| Omega Class | n-3 | |
| Thioester | -CoA | Activated for metabolism by Coenzyme A. |
The Biosynthetic Core: ELOVL4 Elongation Cycle
The biosynthesis of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA occurs in the Endoplasmic Reticulum (ER) .[1] It is the product of the first step in the elongation cycle converting C28:5n3-CoA to C30:5n3-CoA.[1]
The Precursor State
The immediate substrate for this reaction is (13Z,16Z,19Z,22Z,25Z)-Octacosapentaenoyl-CoA (C28:5n3-CoA).[1][2] This precursor itself is the product of sequential elongation of shorter n-3 PUFAs (like EPA/DHA) by ELOVL2 and ELOVL5 (up to C24/C26) and subsequently ELOVL4 (C26 to C28).[1]
The Reaction Mechanism (Step 1: Condensation)
The formation of the 3-oxo intermediate is catalyzed specifically by ELOVL4 .[1] This is the rate-limiting and substrate-specific step.[1][2]
-
Substrate Binding: ELOVL4 binds the C28:5-acyl-CoA primer and Malonyl-CoA.[1][2]
-
Decarboxylation: Malonyl-CoA is decarboxylated, driving the reaction thermodynamically.[1]
-
Condensation: The resulting acetyl carbanion attacks the carbonyl carbon of the C28:5 thioester.
-
Product Release: (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA is formed, releasing CoA-SH and CO₂.[1][2]
Note on Numbering Shift: The addition of 2 carbons at the carboxyl end shifts the existing double bond positions by +2.
-
Precursor C13
Product C15 -
Precursor C25
Product C27
Pathway Visualization[1][2]
Caption: The ELOVL4-mediated elongation cycle. The target 3-oxo intermediate is formed in the initial condensation step.[1][5]
Enzymology: ELOVL4 Specificity
Unlike ELOVL1-3 and ELOVL5-7, ELOVL4 is unique in its ability to handle "ultra-long" substrates (>C26).[1][2]
-
Substrate Preference: ELOVL4 shows high affinity for C26:0 to C36:0 saturated fatty acids and C26-C38 polyunsaturated fatty acids.[1][2]
-
Catalytic Histidine: The active site contains a conserved histidine motif (HxxHH) essential for the condensation reaction.
-
ER Retention: The C-terminus contains a di-lysine motif (KXKXX) required for ER localization.[1][2] Mutations here (e.g., 5-bp deletion in STGD3) cause protein mislocalization and aggregation, halting the synthesis of the 3-oxo intermediate.[1]
Experimental Protocols
Validating the presence or synthesis of this intermediate requires isolating the microsomal fraction where ELOVL4 resides.
Microsomal Elongation Assay (Radiolabeled)
This assay measures the incorporation of [2-¹⁴C]malonyl-CoA into the C28 primer to form the target 3-oxo derivative.[1][2]
Reagents:
-
Substrate: C28:5 n-3 free fatty acid (must be activated to CoA or supplied as CoA ester).[1][2]
-
Cofactors: NADPH, NADH (Required for full cycle; omit to trap the 3-oxo intermediate).[1]
-
Buffer: 100 mM potassium phosphate (pH 6.5).[1]
Workflow:
-
Preparation: Homogenize tissue (e.g., retina or ELOVL4-transfected HEK293 cells) and isolate microsomes via ultracentrifugation (100,000 x g).
-
Incubation: Mix 50 µg microsomal protein, 50 µM C28:5-CoA, and 50 µM [2-¹⁴C]malonyl-CoA.
-
Trapping the Intermediate: To isolate the 3-oxotriacontapentaenoyl-CoA , perform the assay in the absence of NADPH/NADH .[1] Without reducing equivalents, the KAR enzyme cannot convert the 3-keto group to a 3-hydroxy group, causing the 3-oxo intermediate to accumulate.[1][2]
-
Termination: Stop reaction with 100 µL 5M KOH in 10% methanol (saponification) or direct extraction for CoA esters.
-
Analysis: Extract lipids, convert to Fatty Acid Methyl Esters (FAMEs), and analyze via Radio-TLC or HPLC.
Mass Spectrometry Detection (LC-MS/MS)
Direct detection of the intact CoA thioester is challenging due to polarity.[1]
Method:
-
Transitions: Monitor the loss of the CoA moiety or specific fragmentation of the 3-oxo-C30 chain.[1]
-
Alternative: Saponify to the free fatty acid (3-oxo-C30:5), derivatize (e.g., AMPP), and analyze.[1][2] Note: Beta-keto acids are unstable and prone to spontaneous decarboxylation to methyl ketones (C29 ketone).[1][2]
Clinical Relevance: Stargardt-Like Macular Dystrophy (STGD3)[1][2][3][6]
The inability to synthesize (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA and its downstream products leads to STGD3.[1][2]
-
Pathology: Absence of C30+ VLC-PUFAs in photoreceptor outer segments disrupts the structural integrity of the disc membranes.[1]
-
Mechanism: Mutant ELOVL4 exerts a dominant-negative effect, aggregating wild-type ELOVL4 and preventing the condensation reaction.[1][2]
-
Therapeutic Target: Supplementation with downstream products (e.g., C32:6 n-3) or gene therapy to restore ELOVL4 function is currently under investigation to bypass the blocked condensation step.[1]
References
-
Agbaga, M. P., et al. (2008). "Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids."[1] Proceedings of the National Academy of Sciences, 105(35), 12843-12848.[1] Link[1]
-
Bernstein, P. S., et al. (2021). "Synthesized very-long-chain polyunsaturated fatty acids improved retinal function in mice."[1][2] Proceedings of the National Academy of Sciences. Link[1]
-
Sassa, T., & Kihara, A. (2014). "Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology."[1] Biomolecules & Therapeutics, 22(2), 83-92.[1][2] Link
-
Harker Bennett, S., et al. (2014). "ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function."[1] Progress in Retinal and Eye Research, 41, 1-18.[1] Link
-
Wade, A., et al. (2021). "The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3."[1][6] Organic & Biomolecular Chemistry. Link
Sources
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- 2. Enzymes - Nordic Biosite [nordicbiosite.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
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